molecular formula C17H16N2O2S B2641139 N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]furan-2-carboxamide CAS No. 896608-81-4

N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]furan-2-carboxamide

Cat. No. B2641139
CAS RN: 896608-81-4
M. Wt: 312.39
InChI Key: LIAFLKQFVXORIX-UHFFFAOYSA-N
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Description

Furan-carboxamide derivatives are a class of compounds that have been studied for their potential biological activities . They often contain a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom, and a carboxamide group, which is a functional group derived from carboxylic acids .


Molecular Structure Analysis

The molecular structure of furan-carboxamide derivatives can vary greatly depending on the specific substituents attached to the furan ring and the carboxamide group . The structure of these compounds can influence their physical and chemical properties, as well as their biological activities .


Chemical Reactions Analysis

The chemical reactions involving furan-carboxamide derivatives can also vary depending on their specific structure . These compounds can undergo a variety of reactions, including electrophilic substitution, due to the presence of the aromatic furan ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of furan-carboxamide derivatives can be influenced by their specific structure . For example, the presence of different substituents can affect their solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Research on furan-2-carboxamide derivatives has led to the synthesis of various compounds with potential pharmacological applications. For instance, Aleksandrov and El’chaninov (2017) synthesized N-(1-Naphthyl)furan-2-carboxamide, highlighting the compound's capacity for electrophilic substitution reactions, which is crucial for the development of new chemical entities (Aleksandrov & El’chaninov, 2017).

Antimicrobial Activities

  • Siddiqa et al. (2022) investigated N-(4-bromophenyl)furan-2-carboxamide derivatives for their antibacterial activities against clinically isolated drug-resistant bacteria, revealing significant efficacy which underscores the compound's potential in addressing antibiotic resistance challenges (Siddiqa et al., 2022).

Antiprotozoal Agents

  • A study by Ismail et al. (2004) on 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine demonstrated strong DNA affinities and excellent in vivo activity against trypanosomal infections in mice, indicating potential for treating protozoal infections (Ismail et al., 2004).

Anticancer Evaluation

  • Ravinaik et al. (2021) synthesized a series of benzamides starting from 2-(4-methylphenyl)acetic acid, demonstrating moderate to excellent anticancer activity against various cancer cell lines. This research opens pathways for the development of new anticancer drugs (Ravinaik et al., 2021).

Future Directions

The study of furan-carboxamide derivatives is a promising area of research, with potential applications in the development of new antiviral drugs . Further studies are needed to fully understand the properties and potential uses of these compounds.

properties

IUPAC Name

N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-12-4-6-13(7-5-12)17-19-14(11-22-17)8-9-18-16(20)15-3-2-10-21-15/h2-7,10-11H,8-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAFLKQFVXORIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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